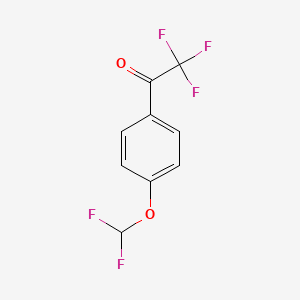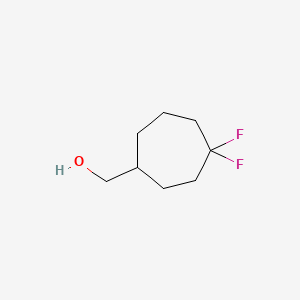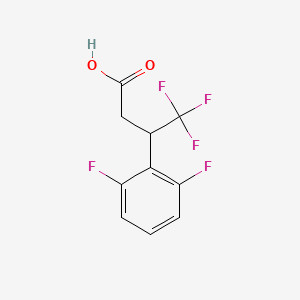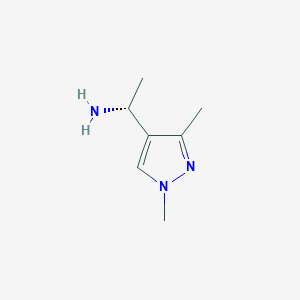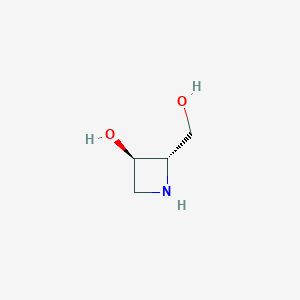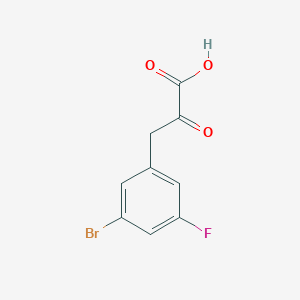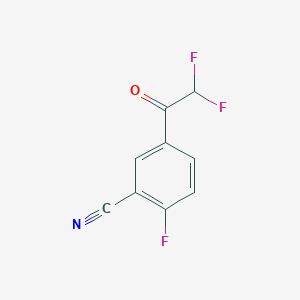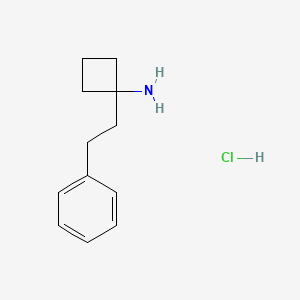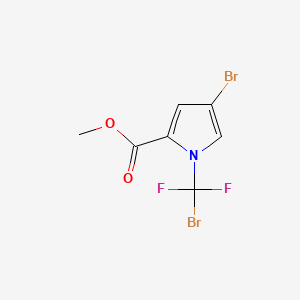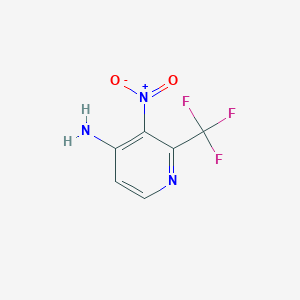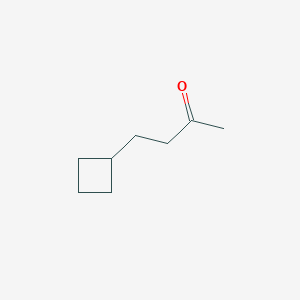
4-Cyclobutyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylbutan-2-one is an organic compound belonging to the class of cycloalkanes. It features a cyclobutyl group attached to a butan-2-one backbone. Cycloalkanes are known for their ring structures, which impart unique chemical properties compared to their open-chain counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclobutylbutan-2-one can be achieved through various methods, including [2+2] cycloaddition reactions. These reactions involve the formation of cyclobutane rings by the photochemical or thermal reaction of alkenes or enones . For instance, the reaction of cyclobutyl ketones with appropriate reagents under controlled conditions can yield 4-cyclobutylbutan-2-one.
Industrial Production Methods: Industrial production of 4-cyclobutylbutan-2-one typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclobutyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutyl derivatives.
Scientific Research Applications
4-Cyclobutylbutan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclobutylbutan-2-one involves its interaction with specific molecular targets and pathways. The cyclobutyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with enzymes or receptors. These interactions can modulate biological processes, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclopentane: A five-membered ring cycloalkane with similar chemical properties.
Cyclohexane: A six-membered ring cycloalkane known for its stability and widespread use.
Uniqueness: 4-Cyclobutylbutan-2-one stands out due to its specific structure, combining a cyclobutyl ring with a butan-2-one backbone. This unique combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
98602-43-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)5-6-8-3-2-4-8/h8H,2-6H2,1H3 |
InChI Key |
CJQLXYNXAPVUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



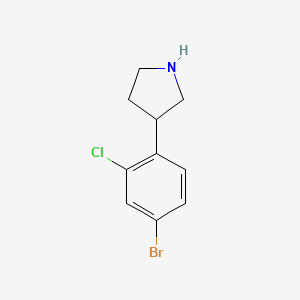
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
